molecular formula C20H14ClNO3 B408606 5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide

5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide

Katalognummer: B408606
Molekulargewicht: 351.8g/mol
InChI-Schlüssel: AHNBQTSQCTUIAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide is a chemical compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.8 g/mol . This compound is known for its unique structure, which includes a dibenzofuran moiety, a chloro substituent, and a methoxybenzamide group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

5-chloro-N-(dibenzo[b,d]furan-3-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide: This compound has a similar structure but differs in the position of the chloro and methoxy groups.

    3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide: This compound has a different substitution pattern on the benzamide group.

    4-Chloro-N-(2-ethoxy-phenyl)-benzamide: This compound has an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H14ClNO3

Molekulargewicht

351.8g/mol

IUPAC-Name

5-chloro-N-dibenzofuran-3-yl-2-methoxybenzamide

InChI

InChI=1S/C20H14ClNO3/c1-24-17-9-6-12(21)10-16(17)20(23)22-13-7-8-15-14-4-2-3-5-18(14)25-19(15)11-13/h2-11H,1H3,(H,22,23)

InChI-Schlüssel

AHNBQTSQCTUIAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.